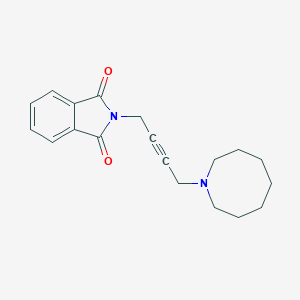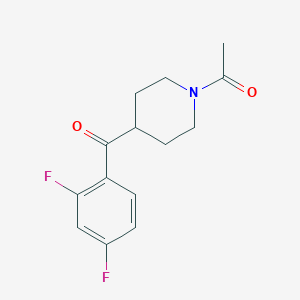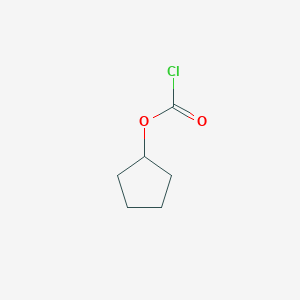
Cloroformato de ciclopentilo
Descripción general
Descripción
Cyclopentyl chloroformate is an organic compound with the molecular formula C6H9ClO2. It is a colorless to yellowish liquid with a pungent odor. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of carbamates and carbonates .
Aplicaciones Científicas De Investigación
Cyclopentyl chloroformate is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Utilized in the synthesis of peptidomimetic inhibitors for therapeutic applications.
Industry: Acts as an intermediate in the production of specialty chemicals.
Safety and Hazards
Cyclopentyl chloroformate is irritating to the eyes, skin, and mucous membranes. It is harmful if swallowed and toxic in case of inhalation . It’s advised to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Direcciones Futuras
The future outlook of the cyclopentyl chloroformate market is promising, with a projected compound annual growth rate (CAGR) during the forecasted period . This growth can be attributed to the increasing demand for pharmaceuticals and agrochemicals, which drives the need for advanced synthesis techniques and reagents like cyclopentyl chloroformate .
Mecanismo De Acción
Target of Action
Cyclopentyl chloroformate is a chemical compound used primarily as an intermediate in organic synthesis Its primary role is in the formation of carbamates, carbonates, and thiocarbonates .
Mode of Action
The mode of action of cyclopentyl chloroformate is primarily chemical. It reacts with various compounds to form different products. For instance, it reacts with amines to yield carbamates, with alcohols to yield carbonates, and with mercaptans to yield thiocarbonates .
Pharmacokinetics
It’s important to note that it decomposes before boiling , which could impact its stability and handling in a laboratory or industrial setting.
Result of Action
The result of cyclopentyl chloroformate’s action is the formation of new compounds. Depending on the reactants used, it can form carbamates, carbonates, or thiocarbonates . These compounds can then be used in further reactions or processes.
Action Environment
The action of cyclopentyl chloroformate can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, it decomposes before boiling , so high temperatures can affect its stability. Additionally, it reacts with water to yield hydrochloric acid, carbon dioxide, and cyclopentanol , so the presence of water can significantly impact its reactivity.
Análisis Bioquímico
Biochemical Properties
Cyclopentyl chloroformate plays a significant role in biochemical reactions, particularly in the synthesis of peptidomimetic compounds. It interacts with enzymes such as proteases, which are crucial for the hydrolysis of peptide bonds. Cyclopentyl chloroformate is used to synthesize inhibitors of hepatitis C virus protease, thereby playing a role in antiviral drug development . The interaction between cyclopentyl chloroformate and proteases involves the formation of a covalent bond with the active site of the enzyme, leading to enzyme inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclopentyl chloroformate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Cyclopentyl chloroformate is known to degrade in the presence of moisture, leading to the formation of cyclopentanol and carbon dioxide . Long-term exposure to cyclopentyl chloroformate in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including prolonged enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of cyclopentyl chloroformate vary with different dosages in animal models. At low doses, cyclopentyl chloroformate can effectively inhibit target enzymes without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including respiratory distress and pulmonary edema . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentyl chloroformate can be synthesized through the reaction of cyclopentanol with phosgene or its derivatives such as triphosgene. The reaction typically involves the following steps:
- Dissolve cyclopentanol in a suitable solvent like dichloromethane.
- Add phosgene or triphosgene to the solution at a low temperature (around -5°C to 20°C).
- Use a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of cyclopentyl chloroformate follows similar principles but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentyl chloroformate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form cyclopentanol, carbon dioxide, and hydrochloric acid.
Reaction with Amines: Forms carbamates when reacted with amines.
Reaction with Alcohols: Produces carbonates when reacted with alcohols.
Reaction with Mercaptans: Yields thiocarbonates when reacted with mercaptans.
Common Reagents and Conditions:
Hydrolysis: Water, typically at room temperature.
Amines: Primary or secondary amines, often in the presence of a base like triethylamine.
Alcohols: Various alcohols, with or without a base.
Mercaptans: Thiols, under mild conditions.
Major Products:
Hydrolysis: Cyclopentanol, carbon dioxide, hydrochloric acid.
Amines: Corresponding carbamates.
Alcohols: Corresponding carbonates.
Mercaptans: Corresponding thiocarbonates.
Comparación Con Compuestos Similares
Cyclopentyl chloroformate belongs to the class of chloroformates, which are esters of chloroformic acid. Similar compounds include:
Methyl chloroformate:
Ethyl chloroformate: Utilized in the synthesis of carbamates and carbonates.
Benzyl chloroformate: Commonly used to introduce the carboxybenzyl (Cbz) protecting group.
Uniqueness: Cyclopentyl chloroformate is unique due to its cyclopentyl group, which imparts specific steric and electronic properties that can influence the reactivity and selectivity of the compound in various chemical reactions .
Propiedades
IUPAC Name |
cyclopentyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQCRLNKHHXELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371005 | |
| Record name | Cyclopentyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50715-28-1 | |
| Record name | Cyclopentyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50715-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050715281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopentyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

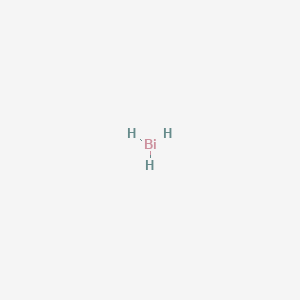
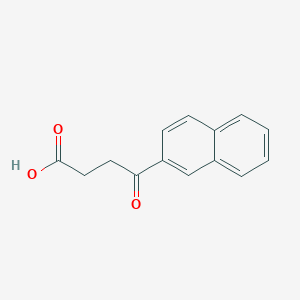
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)

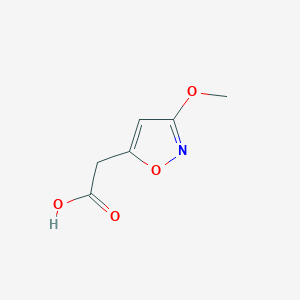
![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)

![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)
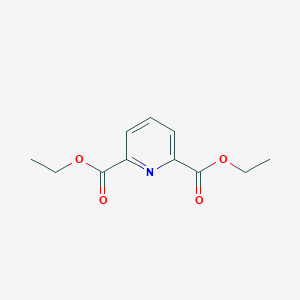

![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)
